Cas no 4957-17-9 (1-methoxy-2-(3-methylbut-2-en-1-yl)benzene)
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-methoxy-2-(3-methyl-2-butenyl)-
- Benzene, 1-methoxy-2-(3-methyl-2-buten-1-yl)-
- 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene
- 4957-17-9
- EN300-267994
- EAA95717
- 1-methoxy-2-(3-methylbut-2-enyl)benzene
- SCHEMBL17626921
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- MDL: MFCD21333666
- Inchi: 1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-8H,9H2,1-3H3
- InChI Key: WPDNSARDDOLSKE-UHFFFAOYSA-N
- SMILES: C1(OC)=CC=CC=C1C/C=C(/C)\C
Computed Properties
- Exact Mass: 176.120115130Da
- Monoisotopic Mass: 176.120115130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 9.2Ų
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01B2NM-50mg |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 50mg |
$308.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-100mg |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 100mg |
$442.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-250mg |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 250mg |
$618.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-500mg |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 500mg |
$951.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-1g |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 1g |
$1210.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-2.5g |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 2.5g |
$2337.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-5g |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 5g |
$3441.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2NM-10g |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 10g |
$5680.00 | 2024-05-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2036288-1g |
1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 1g |
¥10602.00 | 2024-05-11 | ||
| A2B Chem LLC | AV95474-10g |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene |
4957-17-9 | 95% | 10g |
$4820.00 | 2024-04-19 |
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene Suppliers
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene
Chemical Profile of 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene (CAS No. 4957-17-9)
1-methoxy-2-(3-methylbut-2-en-1-yl)benzene, identified by its Chemical Abstracts Service (CAS) number 4957-17-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This aromatic compound belongs to the class of methoxy-substituted stilbenes, which are known for their diverse pharmacological properties and roles in natural product chemistry.
The molecular structure of 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene consists of a benzene ring substituted with a methoxy group at the 1-position and an allyl group derived from 3-methylbut-2-en-1-yne at the 2-position. This configuration imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (allyl) groups on the aromatic core allows for versatile functionalization, enabling chemists to explore a wide range of derivatives with tailored properties.
In recent years, 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene has been studied for its potential applications in drug discovery and development. Stilbene derivatives, including this compound, have shown promise as modulators of various biological pathways, particularly those involving inflammation, oxidative stress, and cell signaling. Preliminary studies have suggested that compounds with similar structures may exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings are particularly intriguing given the growing interest in natural product-inspired drug design, where structural complexity often correlates with biological activity.
The synthesis of 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene presents an interesting challenge due to the need to selectively introduce the methoxy and allyl groups at specific positions on the benzene ring. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have provided more efficient and selective pathways for constructing complex aromatic systems like this one. These innovations not only streamline the synthesis but also open up new possibilities for generating novel derivatives with enhanced biological activity.
One of the most compelling aspects of 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene is its role as a building block in medicinal chemistry. By leveraging its reactive sites, researchers can easily incorporate additional functional groups or link it to other pharmacophores to create new lead compounds. For instance, recent studies have explored its use in designing small molecule inhibitors targeting enzyme cascades involved in diseases such as Alzheimer's and Parkinson's. The ability to modify its structure while retaining or enhancing its biological relevance makes it an invaluable asset in drug discovery pipelines.
The chemical reactivity of 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene also makes it a useful probe for understanding mechanistic aspects of organic transformations. Its incorporation into model reactions allows chemists to investigate reaction pathways and develop better strategies for controlling selectivity and yield. This research not only advances synthetic methodologies but also provides insights into fundamental chemical principles that can be applied across various disciplines.
In addition to its pharmaceutical applications, 1-methoxy-2-(3-methylbut-2-en-1-yll)benzene has potential uses in materials science and industrial chemistry. Its aromatic nature and ability to undergo polymerization make it a candidate for developing novel polymers or coatings with specific properties. Furthermore, its photochemical behavior could be exploited in applications involving light-induced reactions or sensors.
The latest research trends indicate that 1-methoxy--(3--methylbut--en--l--yI)-benzene is becoming increasingly important as scientists uncover new ways to harness its chemical versatility. Collaborative efforts between academia and industry are driving innovation in synthetic strategies, leading to more efficient production methods and expanded applications. As our understanding of its properties grows, so too does its potential impact on science and technology.
In conclusion, 1--methoxy--(3--methylbut--en--l--yI)-benzene (CAS No.--4957--17--9) represents a fascinating compound with broad applications across multiple fields. Its unique structure offers opportunities for exploration in drug discovery, material science,and catalysis, making it a cornerstone of modern chemical research. As advancements continue, we can expect this compound to play an even greater role in shaping the future of chemical innovation.
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